Topiramate-d12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

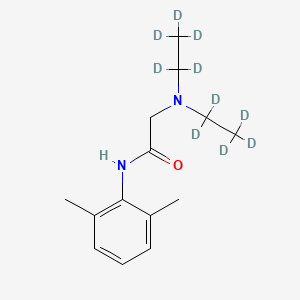

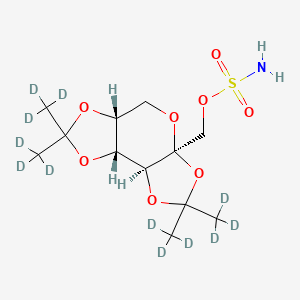

Topiramate-d12 has a molecular formula of C12H21NO8S and a molecular weight of 351.44 g/mol . Its structure includes a monosaccharide chemical structure containing a sulfamate .Physical And Chemical Properties Analysis

Topiramate-d12 has a molecular weight of 351.44 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique

Application in Plasma Analysis

Topiramate-d12 is used in the simultaneous determination of two anticonvulsant drugs in plasma , Topiramate and Carbamazepine . This is achieved through a method involving dispersive liquid–liquid microextraction, followed by gas chromatography–mass spectrometry operating in selected ion monitoring (SIM) mode . The method has been shown to be selective, accurate, precise, and linear over certain concentration ranges .

Use as an Internal Standard

Topiramate-d12 is used as an internal standard in the analysis of Topiramate and Carbamazepine in plasma . This helps in achieving accurate and reliable results in the analysis.

Role in Forensic Toxicology

The analytical method involving Topiramate-d12 has been successfully applied to real plasma samples received by the Forensic Toxicology Service of the Forensic Science Institute of Santiago de Compostela . This highlights its importance in forensic investigations.

Involvement in Neurology Research

Topiramate-d12 is used in neurology research . It plays a crucial role in the study of neurological conditions and the development of treatments.

Study of Insulin Resistance

Topiramate-d12 is used in the study of insulin resistance . The precise mechanism by which topiramate modulates muscle cell insulin resistance, particularly regarding direct AMPK pathway involvement, remains an area of active scientific investigation .

Investigation of Adipocyte Function

Topiramate-d12 is used in the study of adipocyte function . Adipocytes, crucial insulin target cells, secrete hormones and bioactive lipids that influence insulin resistance and other physiological processes .

Mécanisme D'action

Target of Action

Topiramate-d12, also known as Topiramate, primarily targets voltage-dependent sodium channels, GABA-A receptors, AMPA/kainate glutamate receptors, and carbonic anhydrase isoenzymes . These targets play crucial roles in neuronal signaling and excitability, which are key factors in conditions such as epilepsy and migraines .

Mode of Action

Topiramate-d12 interacts with its targets in several ways:

- It blocks voltage-dependent sodium channels, which inhibits the propagation of action potentials .

- It enhances the activity of the neurotransmitter gamma-aminobutyrate at some subtypes of the GABA-A receptor .

- It antagonizes the AMPA/kainate subtype of the glutamate receptor .

- It inhibits the carbonic anhydrase enzyme, particularly isozymes II and IV .

These interactions result in decreased neuronal hyperexcitability, which can help control seizures and prevent migraines .

Biochemical Pathways

Topiramate-d12 affects several biochemical pathways. It has been shown to lower SORBS1 gene and protein levels in C2C12 cells, and in 3T3L-1 cells, it upregulates CTGF and downregulates MAPK8 and KPNA1 genes . Changes were notable in nuclear cytoplasmic transport and circadian signaling pathways .

Pharmacokinetics

Topiramate-d12 has a bioavailability of 80% . It is metabolized in the liver (20–30%) and has an elimination half-life of 21 hours . About 70–80% of the drug is excreted in the urine . These properties impact the drug’s bioavailability and determine the dosing regimen.

Result of Action

The molecular and cellular effects of Topiramate-d12’s action include reduced insulin resistance in C2C12 and 3T3L-1 cells . It also has neuroprotective activities, contributing to its anticonvulsant and antinociceptive effects .

Action Environment

Environmental factors can influence the action of Topiramate-d12. For instance, it is contraindicated in pregnancy due to the risk of congenital malformation, low birth weight, and potential increased risk of intellectual disability, autistic spectrum disorder, and attention deficit hyperactivity disorder in children of mothers taking Topiramate-d12 during pregnancy . Therefore, women of childbearing potential should use effective contraception during treatment with Topiramate-d12 .

Safety and Hazards

Propriétés

IUPAC Name |

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADKKWYZYXHBB-RFYKXYJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1279037-95-4 |

Source

|

| Record name | 1279037-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.